![molecular formula C16H15N3O6 B2919892 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034383-43-0](/img/structure/B2919892.png)
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a synthetic compound known for its unique molecular structure and diverse chemical properties. This compound has gained interest in various scientific fields due to its potential applications in chemistry, biology, and medicine. Its structure includes multiple functional groups, such as oxazolidine and benzoxazole rings, which contribute to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves a multi-step process:
Initial Synthesis of Benzoxazole Derivative: : This step involves the formation of the 2-oxobenzo[d]oxazole ring, often using cyclization reactions with appropriate starting materials such as substituted o-aminophenols and carboxylic acids.
Acetylation: : The benzoxazole derivative undergoes acetylation with acetic anhydride in the presence of a catalyst like pyridine, forming the acetylated intermediate.
Formation of Pyrrolidine Derivative: : This intermediate is then reacted with a suitable amine to introduce the pyrrolidin-3-yl group, creating a complex intermediate compound.
Cyclization and Oxazolidine Formation: : Finally, the compound undergoes cyclization reactions, facilitated by appropriate reagents and conditions, to form the oxazolidine-2,4-dione ring, completing the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the above synthetic steps, optimizing reaction conditions, and employing continuous flow reactors to ensure consistent product quality and yield. Green chemistry principles, such as using less hazardous solvents and catalysts, may be incorporated to make the process more sustainable.
化学反应分析
Types of Reactions
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione undergoes various types of chemical reactions:
Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions with agents like lithium aluminum hydride can modify its functional groups, yielding reduced products.
Substitution: : The benzoxazole and oxazolidine rings allow for nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, and related oxidizing agents.
Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: : Halogens, alkylating agents, and nucleophiles in the presence of catalysts like Lewis acids.
Major Products
Oxidized Products: : Modifications primarily occur at the oxazolidine and benzoxazole rings.
Reduced Products: : Simplified structures with fewer oxygen-containing functional groups.
Substituted Products: : Various functional group substitutions on the benzoxazole and oxazolidine rings.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules and polymers. Its reactivity allows for the creation of novel materials with specific properties.
Biology
Biologically, 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione may be used as a probe to study enzyme interactions and pathways involving oxazolidine and benzoxazole functional groups.
Medicine
In medicine, its unique structure is being explored for potential therapeutic applications, such as targeting specific biological pathways involved in diseases. Research is ongoing to evaluate its efficacy and safety.
Industry
Industrially, this compound finds applications in the production of advanced materials, pharmaceuticals, and agrochemicals due to its diverse reactivity and stability.
作用机制
The mechanism by which 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione exerts its effects often involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact pathways and targets depend on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-3-yl)oxazolidine-2,4-dione
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)morpholin-3-yl)oxazolidine-2,4-dione
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
Uniqueness
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to its specific arrangement of the oxazolidine, benzoxazole, and pyrrolidine rings. This arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for various applications.
Hope this hits the mark for you. Anything else you're curious about?
属性
IUPAC Name |
3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6/c20-13(8-18-11-3-1-2-4-12(11)25-15(18)22)17-6-5-10(7-17)19-14(21)9-24-16(19)23/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCGBSYGGRLICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
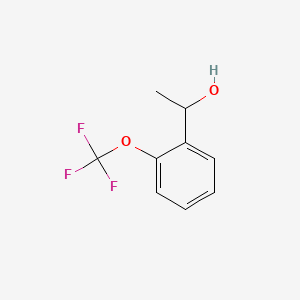
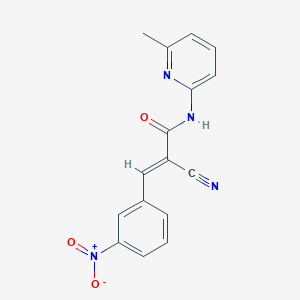
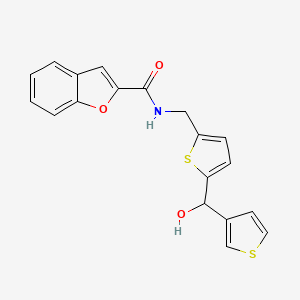
![N-(3-(7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2919812.png)
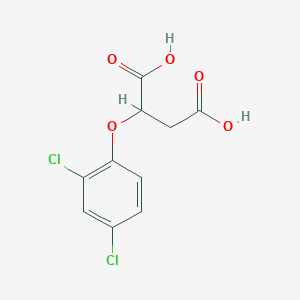
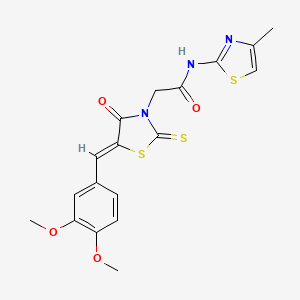
![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylbut-2-ynamide](/img/structure/B2919818.png)
![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2919820.png)
![2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919822.png)
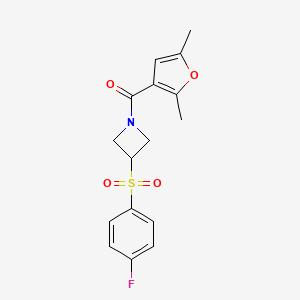
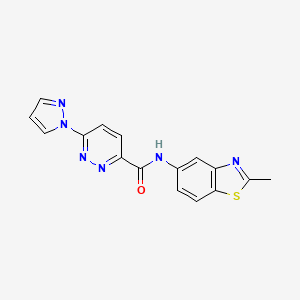
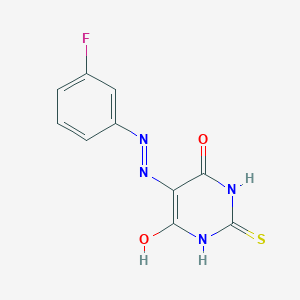
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2919831.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
